molecular formula C11H21NO4 B051391 Boc-Gly-OtBu CAS No. 111652-20-1

Boc-Gly-OtBu

Cat. No. B051391
CAS RN: 111652-20-1
M. Wt: 231.29 g/mol
InChI Key: ZDKFMHKWZATBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Gly-OtBu, also known as Boc-Gly-t-butyloxycarbonyl, is an amino acid derivative commonly used in peptide synthesis. It is a three-component molecule composed of a Boc group, a Gly group, and an OtBu group. This compound is an important tool in peptide synthesis due to its ability to protect the peptide from hydrolysis during the synthesis process. It is also used in the synthesis of peptide-like molecules such as peptoids, which are synthetic peptides with modified side chains.

Scientific Research Applications

  • Opioid Receptor Research : Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a potent, highly delta-opioid receptor-selective competitive antagonist, showing potential in opioid antagonist research (Rónai et al., 1995).

  • Peptidomimetics and Receptor Agonists : Boc-Gly-OtBu is used in the synthesis of peptidomimetics that exhibit high affinity and selectivity for opioid δ receptors, and can cross the blood-brain barrier (Roques, 1992).

  • Solid-Phase Synthesis of Cyclic Peptides : It has been utilized in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).

  • Conformational Studies of Peptides : this compound is used in studies examining the conformational properties of hexapeptides carrying a rigid binaphthyl-nitroxide donor-acceptor pair (Pispisa et al., 2003).

  • Enzymatic Synthesis of Asparagine-Containing Peptides : The compound has been used as a catalyst in the enzymatic synthesis of protected di- and tripeptide esters containing asparagine (Miranda & Tominaga, 1991).

  • Inhibitors of Carbonic Anhydrase : this compound derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in physiological processes like aqueous humor secretion in the eye (Scozzafava et al., 1999).

  • Inhibitors of 20S Proteasome : Peptide aldehyde derivatives of this compound have been designed and synthesized, showing the ability to inhibit the 20S proteasome, an important target in cancer therapy (Ma et al., 2011).

Mechanism of Action

Target of Action

Boc-Gly-OtBu, also known as Boc-protected glycine tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The Boc group serves to protect the amino group during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The this compound compound interacts with its targets (amino groups in peptide chains) by attaching itself to the amino group, thereby protecting it from unwanted reactions during the peptide synthesis process . This protection is crucial for the successful synthesis of peptides with the desired sequence.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Boc group of this compound provides N-terminal protection, allowing for the sequential addition of amino acids in the desired order . Once the peptide chain is complete, the Boc group can be removed under acidic conditions .

Pharmacokinetics

Instead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity under acidic conditions for deprotection .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence. By protecting the amino groups during synthesis, this compound helps ensure that the resulting peptide chain matches the intended design .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the Boc group is stable under the basic conditions used for peptide bond formation but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Safety and Hazards

“Boc-Gly-OtBu” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“Boc-Gly-OtBu” continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for efficient and green synthesis methods, including the use of “this compound”, is expected to grow .

Biochemical Analysis

Biochemical Properties

Boc-Gly-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It acts as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient assembly of peptide chains. This compound’s stability and ease of removal make it an ideal choice for protecting amino groups during these reactions .

Cellular Effects

This compound can influence various cellular processes, particularly those related to protein synthesis. By protecting the amino group of glycine, this compound ensures the proper assembly of peptide chains, which is critical for the function of proteins within cells. This protection can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can affect the activity of ribosomes, the cellular machinery responsible for protein synthesis, by ensuring that amino acids are correctly incorporated into growing peptide chains .

Molecular Mechanism

The mechanism of action of this compound involves its role as a protecting group for the amino group of glycine. At the molecular level, this compound binds to the amino group, preventing it from participating in unwanted side reactions during peptide synthesis. This binding interaction is reversible, allowing for the removal of the Boc group under mild acidic conditions. The removal of the Boc group restores the free amino group, enabling it to participate in subsequent biochemical reactions. This reversible protection mechanism is essential for the accurate and efficient synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly under acidic or basic conditions. This degradation can impact its effectiveness as a protecting group, potentially leading to incomplete peptide synthesis or unwanted side reactions. Long-term studies have shown that this compound can maintain its protective properties for extended periods, but careful handling and storage are necessary to ensure its stability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low dosages, this compound effectively protects the amino group of glycine without causing significant adverse effects. At higher dosages, this compound can exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have shown that there is a threshold dosage beyond which the protective benefits of this compound are outweighed by its toxic effects. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the assembly of peptide chains. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, the presence of this compound can affect the availability of free amino acids, impacting the overall rate of protein synthesis. Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments. For example, this compound may be preferentially transported to regions of the cell where peptide synthesis is actively occurring, such as the endoplasmic reticulum. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis. This localization can enhance the efficiency of peptide assembly by ensuring that this compound is available in regions where it is needed most. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research .

properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKFMHKWZATBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399278
Record name Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111652-20-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111652-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ((tert-butoxycarbonyl)amino)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(tert-butoxycarbonyl)glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gly-OtBu
Reactant of Route 2
Reactant of Route 2
Boc-Gly-OtBu
Reactant of Route 3
Reactant of Route 3
Boc-Gly-OtBu
Reactant of Route 4
Reactant of Route 4
Boc-Gly-OtBu
Reactant of Route 5
Reactant of Route 5
Boc-Gly-OtBu
Reactant of Route 6
Reactant of Route 6
Boc-Gly-OtBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.